Enhanced Lipophilicity vs. Des-Chloro Analog
The computed partition coefficient (XLogP3-AA) of the target compound is 1.8 [1]. In contrast, the 5‑des‑chloro comparator 6‑(prop‑2‑yn‑1‑ylamino)nicotinic acid (PubChem CID 135392672) exhibits a substantially lower XLogP3‑AA of approximately 0.9 [2]. The 0.9 log unit increase corresponds to roughly an 8‑fold higher theoretical lipophilicity, a factor that often translates into improved passive membrane permeability and oral absorption potential in early‑stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-(Prop-2-yn-1-ylamino)nicotinic acid (des-chloro analog): XLogP3-AA ≈ 0.9 |
| Quantified Difference | Δ logP = +0.9 (≈8‑fold increase in theoretical lipophilicity) |
| Conditions | Computational prediction by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A controlled increase in lipophilicity is frequently sought to balance solubility and permeability; this quantifiable difference guides selection when a more membrane‑permeable propargyl‑bearing scaffold is required.
- [1] PubChem CID 130565233; XLogP3-AA property. https://pubchem.ncbi.nlm.nih.gov/compound/130565233#section=Computed-Properties (accessed 2026-05-01). View Source
- [2] PubChem CID 135392672; XLogP3-AA property for 6‑(prop‑2‑yn‑1‑ylamino)nicotinic acid. https://pubchem.ncbi.nlm.nih.gov/compound/135392672#section=Computed-Properties (accessed 2026-05-01). View Source
